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Compound of Interest

Compound Name: Tetrairidium dodecacarbonyl!

Cat. No.: B077418

Dodecacarbonyltetrairidium(0), Ira(CO)az, is a key starting material in the organometallic
chemistry of iridium, serving as a precursor to a wide array of iridium clusters and catalysts. Its
synthesis is a critical process for researchers in inorganic synthesis, catalysis, and materials
science. This guide provides a comparative overview of the primary synthetic routes to
Ira(CO)12, presenting quantitative data, detailed experimental protocols, and a visual
representation of the synthetic pathways.

The most prevalent and well-established method for the synthesis of Ira(CO)az is the reductive
carbonylation of hydrated iridium(lll) chloride (IrCls-nH20). Variations of this method exist,
primarily differing in the reaction pressure of carbon monoxide (CO) employed. While high-
pressure methods have been traditionally used, lower pressure and even atmospheric pressure
syntheses have been developed to offer more accessible and convenient alternatives.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for different synthetic routes to
Ira(CO)12, allowing for a direct comparison of their efficiency and required conditions.
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Experimental Protocols
High-Pressure Reductive Carbonylation of Iridium(lll)

Chloride

This method represents the traditional approach to synthesizing Ira(CO)12 and typically

provides good yields.

Procedure: A high-pressure autoclave is charged with hydrated iridium(lll) chloride (IrCls-nH20)

and a suitable solvent, such as 2-methoxyethanol. A reducing agent, often copper or zinc

metal, is added to facilitate the reduction of iridium(lll) to iridium(0). The autoclave is sealed,

purged with carbon monoxide, and then pressurized with CO to approximately 150-200 atm.

The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. After cooling and

venting the excess CO, the product is isolated by filtration, washed with methanol and water,

and dried under vacuum to yield yellow crystalline Ira(CO)12.
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Low-Pressure Reductive Carbonylation of Iridium(lll)
Chloride

This modified procedure offers a more accessible route by utilizing significantly lower pressures
of carbon monoxide.

Procedure: In a pressure vessel, hydrated iridium(lIl) chloride (IrCls-nH20) is dissolved in 2-
methoxyethanol. Anhydrous sodium iodide is added as a promoter. The vessel is flushed with
carbon monoxide and then pressurized to approximately 10 atm with CO. The mixture is
heated to 100 °C with stirring for 20 hours. Upon cooling, the canary-yellow crystals of
Ira(CO)12 precipitate. The product is collected by filtration, washed successively with water,
ethanol, and diethyl ether, and then dried in vacuo. This method has been reported to yield
approximately 85% of the product.

Atmospheric Pressure Reductive Carbonylation of
Iridium(lll) Chloride

While less commonly reported for Ira(CO)a2, this approach, analogous to the synthesis of other
metal carbonyls like Rus(CO)12, offers the most convenient setup.[1][2]

Procedure: Hydrated iridium(lll) chloride (IrCls-nH20) is dissolved in a high-boiling point solvent
such as 2-ethoxyethanol. A stream of carbon monoxide is passed through the solution at
atmospheric pressure. A reducing agent, such as zinc dust, is added, and the mixture is heated
to reflux (around 135 °C) for several hours. The progress of the reaction can be monitored by
the color change of the solution. After completion, the mixture is cooled, and the precipitated
Ira(CO)a2 is isolated by filtration, washed with a suitable solvent (e.g., methanol), and dried.
Yields for this method are generally moderate and can be variable.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the general workflow and the key transformations in the
synthesis of Ir4(CO)12 from a common iridium precursor.
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Caption: Synthetic workflow from Iridium(lIl) Chloride to Ira(CO)1-.

This guide provides a foundational understanding of the common synthetic methodologies for
preparing Ira(CO)12. The choice of a particular route will depend on the available equipment,
safety considerations, and the desired scale of the synthesis. For routine laboratory
preparations, the low-pressure method offers a good balance of yield, safety, and convenience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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